Agaric acid

Catalog No.
S517509
CAS No.
666-99-9
M.F
C22H40O7
M. Wt
416.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agaric acid

CAS Number

666-99-9

Product Name

Agaric acid

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

agaric acid, agaricic acid, alpha-cetyl citric acid, hexadecylcitric acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Agaric acid is 416.2774 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antifungal Properties

One of the most studied aspects of agaric acid is its potential antimicrobial activity. Studies have shown that agaric acid exhibits antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests agaric acid may possess antifungal properties, potentially inhibiting the growth of certain fungal species [].

Origin and Significance in Research

Agaric acid is a naturally occurring tricarboxylic acid, a type of fatty acid with a long hydrocarbon chain and three carboxylic acid groups at one end []. While its natural function within the fungus is not fully understood, it has gained interest in scientific research due to its ability to induce mitochondrial permeability transition (MPT) []. MPT is a cellular process involved in cell death, and studying it helps researchers understand various diseases [].


Molecular Structure Analysis

Agaric acid has a unique molecular structure (C22H40O7) characterized by a long, non-polar hydrocarbon chain with 16 carbons and 34 hydrogens, attached to three carboxylic acid groups (COOH) at one end []. This structure combines hydrophobic and hydrophilic properties, influencing its solubility and biological interactions []. The presence of multiple hydroxyl groups (OH) within the molecule may also contribute to its biological activity [].


Chemical Reactions Analysis

Synthesis and Decomposition

Other Relevant Reactions

Agaric acid is known to interact with adenine nucleotide carrier (ANT), a protein located in the mitochondrial membrane []. This interaction is believed to be responsible for inducing MPT, a process where the permeability of the mitochondrial membrane increases []. However, the exact mechanism of this interaction requires further investigation [].


Physical And Chemical Properties Analysis

  • Melting Point and Boiling Point: Data not readily available [].
  • Solubility: Agaric acid is insoluble in water []. This is likely due to the long hydrophobic hydrocarbon chain, which makes it difficult to interact with polar water molecules [].
  • Stability: Information on agaric acid's stability under different conditions (e.g., temperature, light) is limited in the scientific literature [].

As mentioned earlier, agaric acid is known to induce MPT in mitochondria []. MPT is a cellular process where the permeability of the mitochondrial membrane increases, leading to the release of molecules from the mitochondria into the cytoplasm and potentially cell death []. The exact mechanism by which agaric acid triggers MPT is not fully understood, but it's believed to involve interaction with the ANT protein in the mitochondrial membrane []. Further research is needed to elucidate the specific binding sites and how this interaction disrupts mitochondrial function.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.5

Exact Mass

416.2774

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XE342S7L6

Other CAS

666-99-9

Wikipedia

Agaricic acid

Dates

Modify: 2023-08-15
1. García N, Zazueta C, Pavón N, Chávez E. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity. Mitochondrion. 2005 Aug;5(4):272-81. doi: 10.1016/j.mito.2005.05.002. PMID: 16050990.

2. García N, Pavón N, Chávez E. The effect of N-ethylmaleimide on permeability transition as induced by carboxyatractyloside, agaric acid, and oleate. Cell Biochem Biophys. 2008;51(2-3):81-7. doi: 10.1007/s12013-008-9016-5. Epub 2008 Jul 23. PMID: 18649145.

3. Freedland RA, Newton RS. Agaric acid. Methods Enzymol. 1981;72:497-506. doi: 10.1016/s0076-6879(81)72039-1. PMID: 7311847.

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